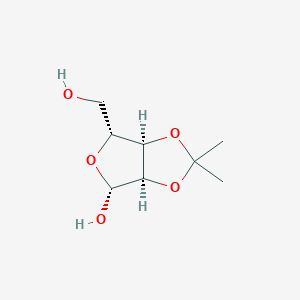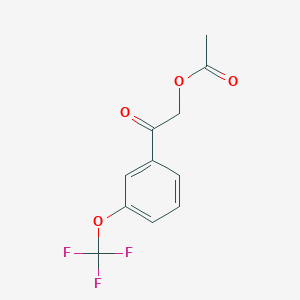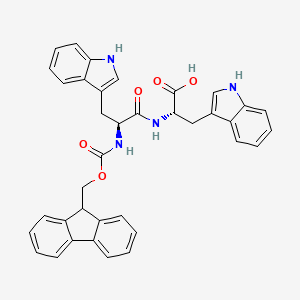
Fmoc-Trp-Trp-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(9-Fluorenylmethyloxycarbonyl)-L-tryptophyl-L-tryptophan (Fmoc-Trp-Trp-OH) is a dipeptide derivative used extensively in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for the amino terminus, facilitating the stepwise assembly of peptides. The presence of two tryptophan residues makes this compound particularly interesting due to the unique properties of tryptophan, such as its aromaticity and ability to participate in π-π interactions.
準備方法
Synthetic Routes and Reaction Conditions: Fmoc-Trp-Trp-OH is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the following steps:
Attachment to Resin: The first tryptophan residue is attached to a solid support resin.
Fmoc Protection: The amino group of the tryptophan is protected using the Fmoc group.
Coupling: The second tryptophan residue is coupled to the first using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc group is removed using a base like piperidine, exposing the amino group for further reactions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反応の分析
Types of Reactions:
Oxidation: Tryptophan residues can undergo oxidation to form kynurenine derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of any oxidized tryptophan residues.
Substitution: The Fmoc group can be substituted with other protecting groups if needed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Piperidine for Fmoc deprotection.
Major Products:
Oxidation: Kynurenine derivatives.
Reduction: Reduced tryptophan residues.
Substitution: Deprotected amino groups ready for further coupling.
科学的研究の応用
Chemistry: Fmoc-Trp-Trp-OH is widely used in the synthesis of peptides and proteins. Its stability and ease of deprotection make it a preferred choice for researchers.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions due to the unique properties of tryptophan residues.
Medicine: The compound is used in the development of peptide-based drugs. Its ability to form stable peptides makes it valuable in drug design and development.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides.
作用機序
The mechanism of action of Fmoc-Trp-Trp-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus, allowing for selective reactions at the carboxyl terminus. Upon deprotection, the amino group is free to participate in further coupling reactions, facilitating the stepwise assembly of peptides.
類似化合物との比較
- N-(9-Fluorenylmethyloxycarbonyl)-L-tryptophan (Fmoc-Trp-OH)
- N-(9-Fluorenylmethyloxycarbonyl)-L-tryptophyl-L-phenylalanine (Fmoc-Trp-Phe-OH)
- N-(9-Fluorenylmethyloxycarbonyl)-L-tryptophyl-L-tyrosine (Fmoc-Trp-Tyr-OH)
Uniqueness: Fmoc-Trp-Trp-OH is unique due to the presence of two tryptophan residues, which confer distinct properties such as enhanced aromaticity and the ability to participate in π-π interactions. This makes it particularly useful in studies involving protein-protein interactions and the design of peptide-based drugs.
特性
分子式 |
C37H32N4O5 |
|---|---|
分子量 |
612.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C37H32N4O5/c42-35(40-34(36(43)44)18-23-20-39-32-16-8-6-10-25(23)32)33(17-22-19-38-31-15-7-5-9-24(22)31)41-37(45)46-21-30-28-13-3-1-11-26(28)27-12-2-4-14-29(27)30/h1-16,19-20,30,33-34,38-39H,17-18,21H2,(H,40,42)(H,41,45)(H,43,44)/t33-,34-/m0/s1 |
InChIキー |
SIZFXMSWZGJJLM-HEVIKAOCSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetramethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate](/img/structure/B15123555.png)
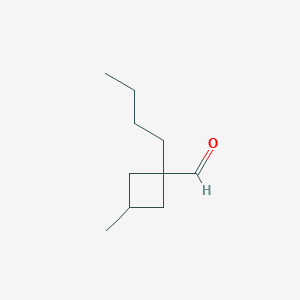
![[1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium](/img/structure/B15123562.png)
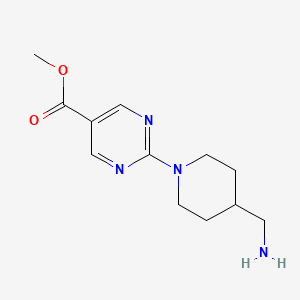
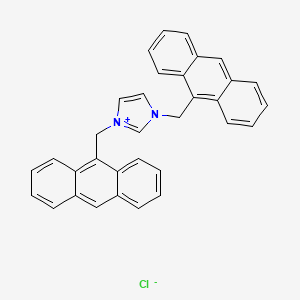
![7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15123573.png)
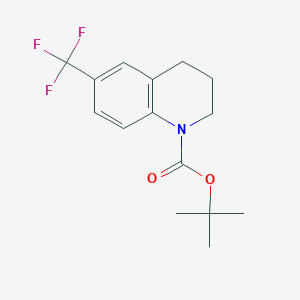
![3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B15123593.png)
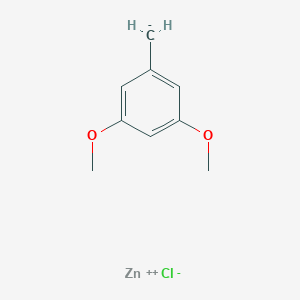
![Sodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B15123607.png)
![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-amine](/img/structure/B15123613.png)
![1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole](/img/structure/B15123621.png)
